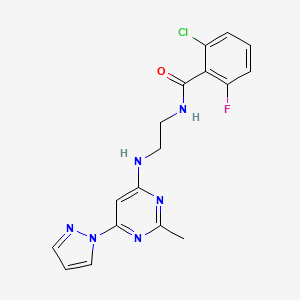
2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyrimidine, an amine, and a benzamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed via a condensation reaction, while the amine group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the benzamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have developed novel routes to synthesize benzamide-based heterocycles, demonstrating the compound's utility in creating molecules with potential biological activities. For instance, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing significant anti-influenza A virus activities, including against the H5N1 strain (Hebishy, Salama, & Elgemeie, 2020). Furthermore, pyrazolopyrimidines derivatives have been developed as anticancer and anti-5-lipoxygenase agents, highlighting the compound's role in producing pharmacologically active molecules (Rahmouni et al., 2016).
Pharmacological Potential
The synthesis and characterization of novel fluoropyrazoles and related derivatives indicate the importance of fluorinated heterocycles in medicinal chemistry. These compounds, including 3-amino-4-fluoropyrazoles, serve as key building blocks for further functionalization and exploration of pharmacological properties (Surmont et al., 2011). Benzothiazole and pyrazole analogs, structurally known for their pharmacological activity, have been synthesized, demonstrating potential anti-microbial and anti-oxidant activities, which further supports the versatility and applicability of the compound in designing new therapeutic agents (Raparla et al., 2013).
Biological Evaluation
The compound's framework has been utilized in the synthesis of densely functionalized heterocycles, such as benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which have shown antibacterial activity toward resistant strains. This indicates its potential in addressing the challenge of antimicrobial resistance (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020). Additionally, the first X-ray crystal structure of the glucocorticoid receptor bound to a non-steroidal agonist based on a similar structural framework has been reported, highlighting its significance in drug design and receptor studies (Madauss et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-11-23-14(10-15(24-11)25-9-3-6-22-25)20-7-8-21-17(26)16-12(18)4-2-5-13(16)19/h2-6,9-10H,7-8H2,1H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSZPYINAXSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
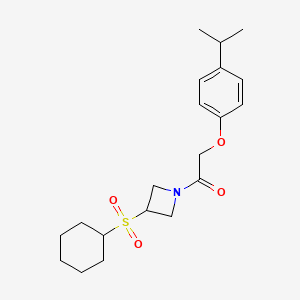

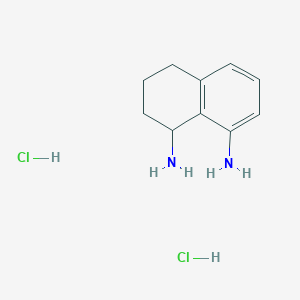

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2967636.png)
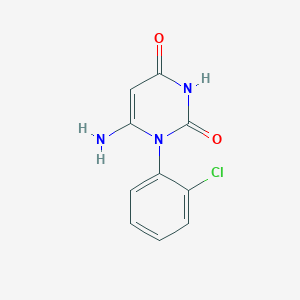
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile](/img/structure/B2967639.png)
![ethyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2967642.png)
![N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2967643.png)


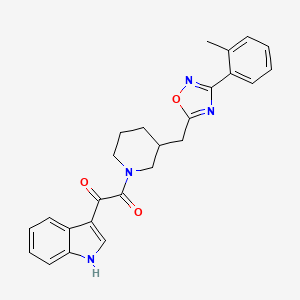
![2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2967647.png)

